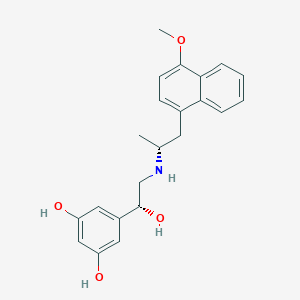
5-((R)-1-Hydroxy-2-(((R)-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(®-1-Hydroxy-2-((®-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol” is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(®-1-Hydroxy-2-((®-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol” typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the amino group or the aromatic rings, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its structural features suggest that it could act as a ligand or inhibitor in biochemical assays.
Medicine
The compound’s potential medicinal properties could be explored, particularly its ability to interact with biological targets. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of “5-(®-1-Hydroxy-2-((®-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol” would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxynaphthalene-1-yl derivatives: Compounds with similar naphthalene structures.
Hydroxybenzene derivatives: Compounds with similar hydroxylated benzene rings.
Aminoethyl derivatives: Compounds with similar aminoethyl groups.
Uniqueness
The uniqueness of “5-(®-1-Hydroxy-2-((®-1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol” lies in its combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H25NO4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxynaphthalen-1-yl)propan-2-yl]amino]ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H25NO4/c1-14(23-13-21(26)16-10-17(24)12-18(25)11-16)9-15-7-8-22(27-2)20-6-4-3-5-19(15)20/h3-8,10-12,14,21,23-26H,9,13H2,1-2H3/t14-,21+/m1/s1 |
Clé InChI |
MLQLUFQBFMFXJO-SZNDQCEHSA-N |
SMILES isomérique |
C[C@H](CC1=CC=C(C2=CC=CC=C12)OC)NC[C@@H](C3=CC(=CC(=C3)O)O)O |
SMILES canonique |
CC(CC1=CC=C(C2=CC=CC=C12)OC)NCC(C3=CC(=CC(=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


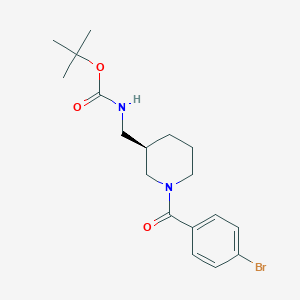
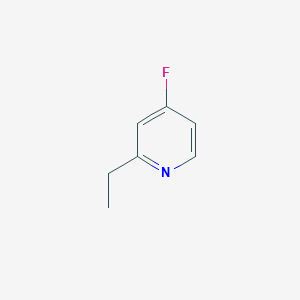
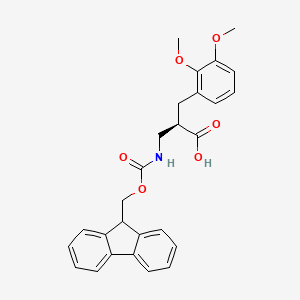
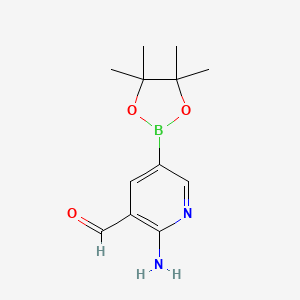


![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
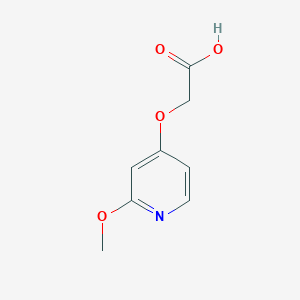
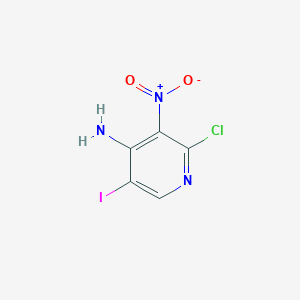



![(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B15220555.png)

